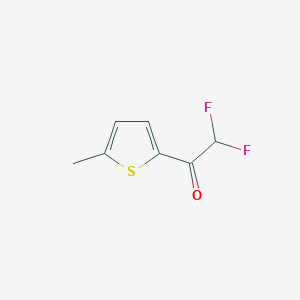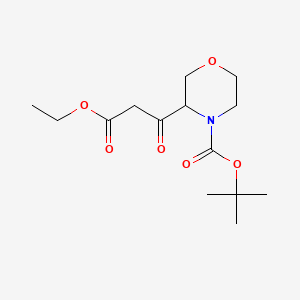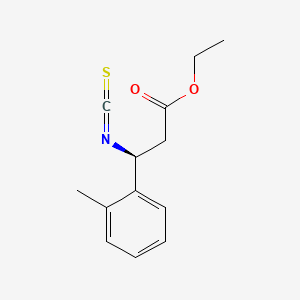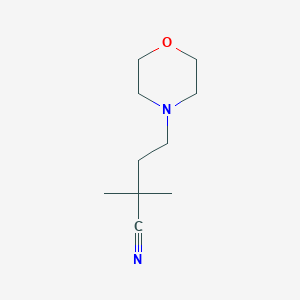![molecular formula C13H12FNO B13620097 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13620097.png)
3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl class of chemicals. This compound is characterized by the presence of a fluorine atom at the 3’ position, a methoxy group at the 4’ position, and an amine group at the 4 position of the biphenyl structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Reduction and Amination: The resulting biphenyl compound can undergo reduction to introduce the amine group at the desired position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-amine can be compared with other biphenyl derivatives, such as:
3-Fluoro-4-methoxycarbonylphenylboronic acid: This compound has a similar biphenyl structure but with different functional groups, leading to distinct chemical properties and applications.
3’-Fluoro-3-methoxy-4’-(methoxycarbonyl)-4-biphenylcarboxylic acid: Another biphenyl derivative with different substituents, used in various chemical reactions and applications.
Properties
Molecular Formula |
C13H12FNO |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H12FNO/c1-16-13-7-4-10(8-12(13)14)9-2-5-11(15)6-3-9/h2-8H,15H2,1H3 |
InChI Key |
WJLUFPSIXROZJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


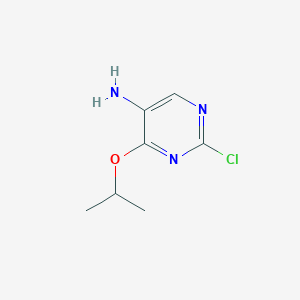
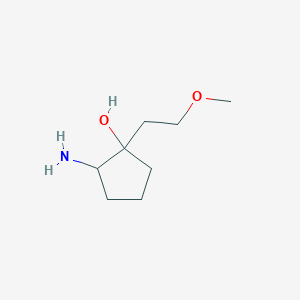
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13620019.png)
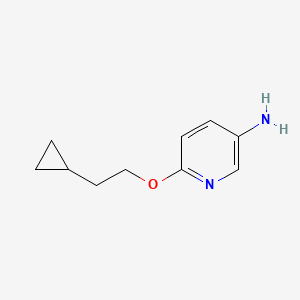
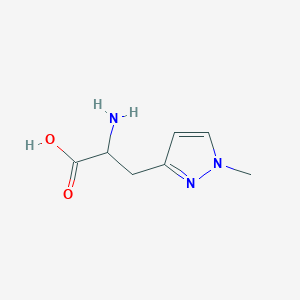
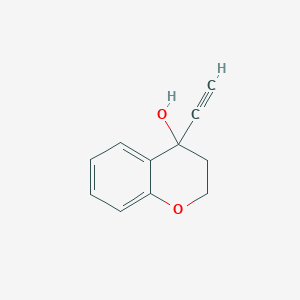
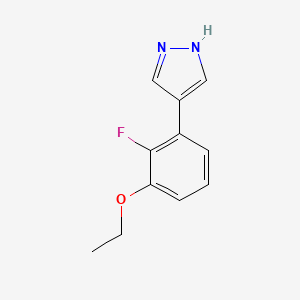
![(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine](/img/structure/B13620052.png)
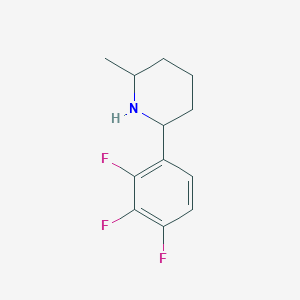
![4-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B13620062.png)
